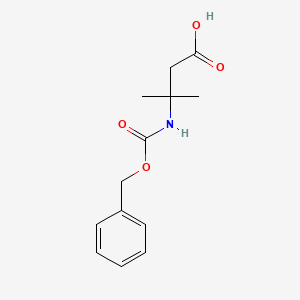
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid
Übersicht
Beschreibung
3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid, also known as Boc-3-amino-3-methylbutyric acid, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder that is soluble in water and commonly used in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Diastereoselective Alkylation
Research has demonstrated the utility of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid derivatives in diastereoselective alkylation processes. These processes are crucial for obtaining enantiomerically pure compounds, which are important in the synthesis of pharmaceuticals and other biologically active molecules. For instance, the enantiomerically pure 3-aminobutanoic acids can be obtained through preparative HPLC separation of diastereoisomers, highlighting the compound's role in synthesizing β-amino acids with high selectivity and configurational stability. Such methodologies are essential for the targeted synthesis of biologically active compounds with specific stereochemical configurations (Estermann & Seebach, 1988).
Enzymatic Kinetic Resolution
The compound has been used in enzymatic kinetic resolution processes, offering a pathway to achieve high enantiomeric excesses of desired products. This approach, utilizing enzymes like pig-liver esterase, represents a greener alternative to traditional chemical synthesis, reducing the need for harsh reagents and conditions while enhancing selectivity and yield. Such applications underscore the compound's role in facilitating sustainable and efficient production of enantiomerically pure chemicals (Estermann & Seebach, 1988).
Green Chemistry
The synthesis of this compound derivatives aligns with the principles of green chemistry, aiming for processes that are more environmentally benign. For example, an improved synthesis process for (S)-3-aminobutanoic acid, using this compound, was developed to enhance yield and enantiomeric excess while minimizing environmental impact. The process eliminates the need for column chromatography and uses fewer organic solvents, showcasing the potential for sustainable chemical synthesis processes (Weiss, Brinkmann, & Gröger, 2010).
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like cathepsin k . The role of these targets typically involves catalyzing biochemical reactions within cells.
Mode of Action
It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often involved in reactions at the benzylic position . These reactions typically involve nucleophilic substitution or free radical mechanisms .
Biochemical Pathways
The compound’s structure suggests it could be involved in reactions such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have shown neuroprotective activity , suggesting potential effects on neuronal cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Eigenschaften
IUPAC Name |
3-methyl-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,8-11(15)16)14-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFPDQUAUOUBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561606 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51219-55-7 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

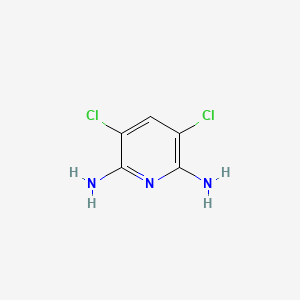
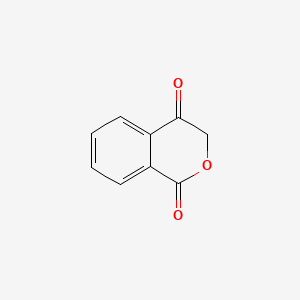
![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)

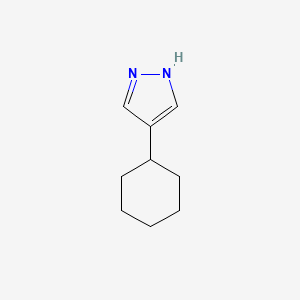

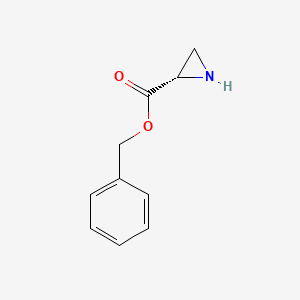
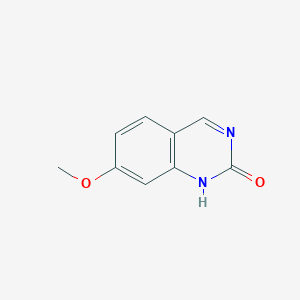
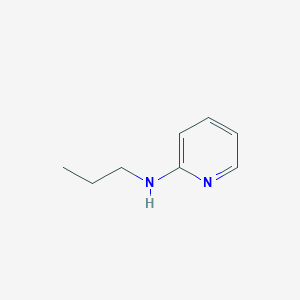
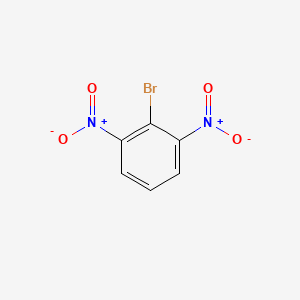



![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)